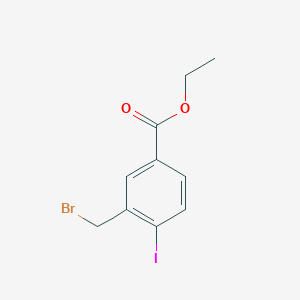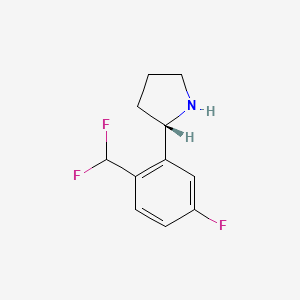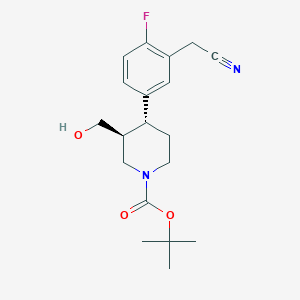
tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyanomethyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.
tert-Butyl protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The cyanomethyl group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, piperidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs for the treatment of neurological disorders, given the piperidine scaffold’s known activity in the central nervous system.
Industry
In the industrial sector, such compounds can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, which lacks the substituents present in the target compound.
Fluorophenylpiperidine: A simpler derivative with only the fluorophenyl group attached to the piperidine ring.
Cyanomethylpiperidine: A derivative with the cyanomethyl group attached to the piperidine ring.
Uniqueness
The uniqueness of tert-Butyl (3S,4R)-4-(3-(cyanomethyl)-4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity compared to simpler piperidine derivatives.
Propriétés
Formule moléculaire |
C19H25FN2O3 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-4-[3-(cyanomethyl)-4-fluorophenyl]-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)22-9-7-16(15(11-22)12-23)13-4-5-17(20)14(10-13)6-8-21/h4-5,10,15-16,23H,6-7,9,11-12H2,1-3H3/t15-,16-/m0/s1 |
Clé InChI |
JVWZVAPLWGKZFH-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC(=C(C=C2)F)CC#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC(=C(C=C2)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


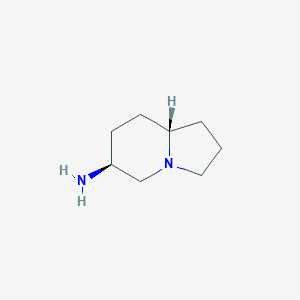


![ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B12990524.png)
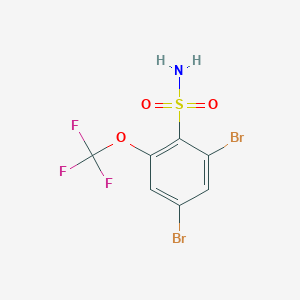
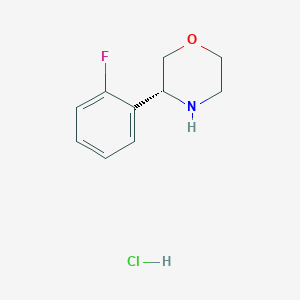
![5-Methyl-1-(4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B12990530.png)
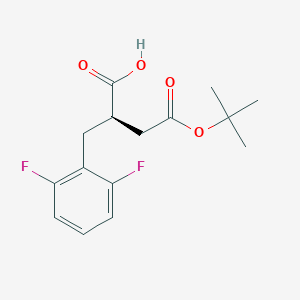
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)


